Lithium, 1-nonynyl-
Description
Lithium, 1-nonynyl- is an organolithium compound with the formula $ \text{LiC}9\text{H}{15} $. Organolithium reagents are widely used in organic synthesis due to their strong nucleophilic and basic properties. The cited research focuses on lithium salts (e.g., chloride, citrate, sulfate) and their applications in acaricidal activity or energy storage. Thus, this article will instead compare structurally and functionally relevant lithium compounds discussed in the literature, emphasizing their physicochemical properties, efficacy, and industrial relevance.
Properties
CAS No. |
60765-09-5 |
|---|---|
Molecular Formula |
C9H15Li |
Molecular Weight |
130.2 g/mol |
IUPAC Name |
lithium;non-1-yne |
InChI |
InChI=1S/C9H15.Li/c1-3-5-7-9-8-6-4-2;/h3,5-9H2,1H3;/q-1;+1 |
InChI Key |
WKHPDCRUAUCZRD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCCCC#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, 1-nonynyl- can be synthesized through the reaction of 1-nonyne with a lithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of lithium, 1-nonynyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to maintain the purity and reactivity of the lithium compound. Industrial setups often include automated systems to control temperature, pressure, and atmosphere, ensuring consistent and efficient production.
Chemical Reactions Analysis
Reaction with Carbonyl Compounds
Lithium 1-nonynyl- acts as a nucleophile toward ketones, aldehydes, and esters. For example:
-
With Ketones :
The intermediate enolate can undergo further alkylation or protonation .
-
With Esters :
Reaction with esters (e.g., methyl benzoate) involves nucleophilic attack at the carbonyl carbon, followed by elimination:
This pathway is analogous to organosodium reactions but proceeds with higher regioselectivity .
Reaction with Alkyl Halides
Lithium 1-nonynyl- participates in alkyllithium-halogen exchange reactions:
This is useful for synthesizing substituted alkynes .
With Protic Acids
Reaction with protic acids (e.g., HCl) yields the corresponding alkyne:
This exothermic reaction releases hydrogen gas and requires controlled conditions .
As a Strong Base
Lithium 1-nonynyl- deprotonates weak acids (pKa < 35), including terminal alkynes, alcohols, and amines:
This property is exploited in generating other organolithium reagents .
Cross-Coupling Reactions
Lithium 1-nonynyl- serves as a precursor in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Pd/Cu | Substituted diarylalkynes | 85–92% | |
| Negishi Coupling | Zn/Pd | Alkynyl-zinc intermediates | 78–88% |
These reactions enable carbon-carbon bond formation for complex organic syntheses .
Scientific Research Applications
Lithium, 1-nonynyl- has several applications in scientific research:
Organic Synthesis: It is used as a reagent to introduce the 1-nonynyl group into various organic molecules, aiding in the synthesis of complex compounds.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its reactivity and ability to form strong carbon-carbon bonds.
Medicinal Chemistry: Researchers explore its potential in drug development, particularly in the synthesis of pharmaceuticals that require specific functional groups.
Catalysis: Lithium, 1-nonynyl- is used in catalytic processes to facilitate various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of lithium, 1-nonynyl- involves its high reactivity as an organolithium compound. The lithium atom acts as a strong nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the polar covalent bond between lithium and the carbon atom in the 1-nonynyl group. The compound can participate in various reaction pathways, including nucleophilic addition, substitution, and redox reactions, depending on the reagents and conditions used.
Comparison with Similar Compounds
Lithium Chloride (LiCl)
- Structure: Monovalent ($ \text{Li}^+ $) with chloride counterion.
- Applications : Acaricidal agent against Varroa destructor mites in honeybees.
- Key Findings: At 25 mM, LiCl eliminates 100% of mites within 3–4 days in cage experiments . Cost-effective and highly water-soluble, making it practical for veterinary formulations .
Lithium Citrate ($ \text{Li}3\text{C}6\text{H}5\text{O}7 $)
- Structure : Trivalent ($ 3\text{Li}^+ $) with citrate anion.
- Applications : Superior acaricidal activity compared to LiCl.
- Key Findings: Achieved 100% mite mortality at 25 mM within 3 days, faster than LiCl . Cost comparable to LiCl, with better solubility and tolerability .
Lithium Sulfate ($ \text{Li}2\text{SO}4 $) and Carbonate ($ \text{Li}2\text{CO}3 $)
- Structure : Divalent ($ 2\text{Li}^+ $) with sulfate/carbonate counterions.
- Applications: Limited suitability due to lower solubility ($ \text{Li}2\text{CO}3 $) or bee toxicity ($ \text{Li}2\text{SO}4 $).
- Key Findings :
Lithium Acetate ($ \text{LiC}2\text{H}3\text{O}2 $) and Lactate ($ \text{LiC}3\text{H}5\text{O}3 $)
- Structure: Monovalent ($ \text{Li}^+ $) with organic anions.
- Applications : Moderate efficacy but variable tolerability.
- $ \text{LiC}3\text{H}5\text{O}3 $: High bee mortality at 25 mM; slower action (7 days at 4 mM) .
Data Tables
Table 1: Comparative Efficacy of Lithium Compounds Against Varroa destructor
| Compound | Li⁺ Ions/Molecule | Mite Mortality (25 mM) | Time to 100% Efficacy | Bee Mortality (25 mM) | Solubility | Cost |
|---|---|---|---|---|---|---|
| Lithium Chloride | 1 | 100% | 4 days | Low | High | Low |
| Lithium Citrate | 3 | 100% | 3 days | Low | High | Low |
| Lithium Sulfate | 2 | 100% | 4 days | High | Moderate | Moderate |
| Lithium Carbonate | 2 | 100% | 7 days (4 mM) | Low | Low | Moderate |
| Lithium Acetate | 1 | 100% | 3 days | Low | High | Moderate |
| Lithium Lactate | 1 | 100% | 7 days (4 mM) | High | Moderate | High |
Table 2: Non-Lithium Salts as Controls
| Compound | Mite Mortality (25 mM) | Bee Mortality (25 mM) | Notes |
|---|---|---|---|
| NaCl | 0% | Low | No acaricidal activity |
| KCl | 0% | Low | No acaricidal activity |
| MgCl₂ | N/A | 100% | Highly toxic to bees |
Structural and Electronic Comparisons
- Ionic Radii : Revised ionic radii data suggest that $ \text{Li}^+ $ (0.76 Å in octahedral coordination) influences compound solubility and reactivity .
- Electrochemical Behavior : Lithium intercalation in oxides (e.g., $ \text{LiCr}3\text{O}8 $) depends on crystal structure and ion mobility, critical for battery applications .
- XANES Spectra : Li K-edge spectra vary with coordination environment, as seen in $ \text{LiF} $, $ \text{Li}2\text{CO}3 $, and synthetic jadarite, reflecting differences in electronic structure .
Industrial and Environmental Considerations
- Battery Technology: Lithium-ion batteries dominate portable electronics but face challenges in cost, safety, and scalability .
- Varroacidal Use : Lithium citrate emerges as a superior acaricide due to efficacy, low toxicity, and cost .
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